molecular formula C21H18Cl2N2O3S B5093969 N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide CAS No. 5671-70-5

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide

Cat. No.: B5093969
CAS No.: 5671-70-5
M. Wt: 449.3 g/mol
InChI Key: HSUAVFSBJDODNG-UHFFFAOYSA-N
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Description

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S and a molecular weight of 449.35 g/mol This compound is characterized by the presence of a carbazole moiety substituted with two chlorine atoms, a hydroxypropyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the sulfonamide group can inhibit certain enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the carbazole and sulfonamide moieties allows for diverse interactions with biological targets and materials, making it a versatile compound in various fields .

Biological Activity

N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide, commonly referred to as DCAP, is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's structure, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Information:

  • Molecular Formula: C19H22Cl2N2O4
  • CAS Number: 500015-20-3
  • Molar Mass: 413.3 g/mol
  • Appearance: White to beige powder
  • Solubility: Soluble in DMSO (5 mg/mL) when warmed

The compound features a 3,6-dichlorocarbazole moiety linked to a benzenesulfonamide group through a hydroxypropyl spacer. This unique structure is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the potential of DCAP as an antitumor agent. For instance, a benzenesulfonamide analogue related to DCAP demonstrated significant inhibitory effects on ovarian cancer cell lines. The mechanism involves the modulation of apoptotic pathways, particularly the inhibition of the pro-apoptotic protein Bax, which is crucial for regulating cell death in cancer cells .

Enzyme Inhibition

DCAP has shown promising results in inhibiting various enzymes associated with skin aging and other biological processes:

  • Tyrosinase Inhibition: Tyrosinase is pivotal in melanin production. Compounds similar to DCAP have been reported to exhibit inhibitory activity against tyrosinase, which can be beneficial in treating hyperpigmentation disorders .
  • Collagenase and Elastase Inhibition: Studies indicate that related compounds can inhibit collagenase and elastase, enzymes that degrade collagen and elastin in the skin, thereby contributing to skin aging .

Case Studies and Research Findings

  • Antitumor Efficacy : A study reported that DCAP exhibited IC50 values indicating effective inhibition of ovarian cancer cell proliferation. The compound's ability to modulate Bax activity suggests its potential as a therapeutic agent against cancers characterized by dysregulated apoptosis .
  • Skin Aging Models : In vitro studies have demonstrated that compounds structurally related to DCAP effectively inhibit key enzymes involved in skin aging. For example, dual inhibitors targeting both tyrosinase and collagenase were identified, showing promise for anti-aging formulations .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Target Enzyme
DCAPC19H22Cl2N2O4TBDTyrosinase
Compound AC18H20N2O41.05Tyrosinase
Compound BC20H24N2O5123.4Collagenase

Properties

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-16(26)12-24-29(27,28)17-4-2-1-3-5-17/h1-11,16,24,26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUAVFSBJDODNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386356
Record name N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5671-70-5
Record name N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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